molecular formula C16H12FNO4 B1662147 Cyhalofop CAS No. 122008-78-0

Cyhalofop

Cat. No.: B1662147
CAS No.: 122008-78-0
M. Wt: 301.27 g/mol
InChI Key: ROBSGBGTWRRYSK-SNVBAGLBSA-N
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Mechanism of Action

Target of Action

Cyhalofop, specifically this compound-butyl, is a selective herbicide that primarily targets the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a pivotal role in plant fatty acid biosynthesis . It is used to control grass weeds, especially Leptochloa chinensis, in paddy fields .

Mode of Action

This compound-butyl acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the process of fatty acid biosynthesis in plants, leading to the death of the targeted weeds . Certain mutations in the ACCase gene have been associated with resistance to this compound-butyl .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . When ACCase is inhibited, the production of fatty acids is disrupted, which affects the growth and development of the plant . Cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been found to contribute to this compound-butyl resistance in specific resistant populations .

Pharmacokinetics

It is known that this compound-butyl has a low aqueous solubility and is non-volatile .

Result of Action

The primary result of this compound’s action is the death of the targeted weeds . By inhibiting ACCase, it disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant . Some populations of leptochloa chinensis have evolved resistance to this compound-butyl due to continuous and extensive application .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can vary depending on soil and water conditions . It is registered for use on rice and is typically applied using standard commercial sprayers . The potential for this compound-butyl to contaminate groundwater has been noted, demonstrating the properties and characteristics associated with chemicals detected in groundwater .

Safety and Hazards

Cyhalofop-butyl is harmful if swallowed and very toxic to aquatic life . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child .

Future Directions

Future research should endeavor to determine the exact roles of the four candidate genes identified to be responsible for metabolic resistance to cyhalofop-butyl . Attention should be directed towards these genes to elucidate metabolic resistance to this compound-butyl in L. chinensis .

Biochemical Analysis

Biochemical Properties

Cyhalofop is a systemic herbicide that is taken up by the foliage and has no soil activity . It works by inhibiting the enzyme Acetyl CoA carboxylase (ACCase), disrupting fatty acid biosynthesis and lipid formation . This interaction with ACCase is crucial for its herbicidal activity.

Cellular Effects

In zebrafish, this compound has been shown to inhibit spontaneous movement, heartbeat, and hatching rate of embryos, and reduce the body length of surviving larvae at concentrations of 1.00 mg/L or higher . Morphological abnormalities, including pericardial edema, yolk sac edema, deformation of tail, and deformation of spine, were induced by this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme ACCase . Two non-synonymous substitutions were detected in the resistant populations (Trp 2027 -Cys in the ACCase 1 of LC-1701 and Leu 1818 -Phe in the ACCase 2 of LC-1704), which were absent in susceptible populations .

Temporal Effects in Laboratory Settings

This compound is not expected to be persistent in the environment . It may be persistent in some water systems depending on local conditions

Dosage Effects in Animal Models

In zebrafish, the 96-h LC50 values of this compound to embryos, 12 h post-hatching larvae, 72 h post-hatching larvae, and adult fish were 2.03, 0.58, 1.42, and 3.49 mg/L, respectively . This suggests that zebrafish early life stages were more sensitive to this compound than the adult stage .

Metabolic Pathways

Once entering the plant, this compound rapidly degrades into this compound-acid, the active form and the primary metabolite of this compound .

Transport and Distribution

This compound has a low aqueous solubility and is non-volatile . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions .

Preparation Methods

The synthesis of cyhalofop-butyl involves several steps:

Chemical Reactions Analysis

Cyhalofop undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different metabolites.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Cyhalofop belongs to the aryloxyphenoxy propionate (APP) class of herbicides. Similar compounds in this class include:

Properties

IUPAC Name

(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBSGBGTWRRYSK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022032
Record name Cyhalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122008-78-0
Record name Cyhalofop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyhalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyhalofop
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYHALOFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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